N'-benzyl-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide
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Overview
Description
N’-benzyl-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide is a complex organic compound that features a combination of benzyl, pyridine, and tetrahydroisoquinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-benzyl-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydroisoquinoline core, followed by the introduction of the pyridine and benzyl groups. The final step involves the formation of the ethanediamide linkage. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N’-benzyl-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halides or alkyl groups.
Scientific Research Applications
N’-benzyl-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-benzyl-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of tetrahydroisoquinoline and pyridine, such as:
- N-(pyridin-2-yl)amides
- Imidazo[1,2-a]pyridines
- Indole derivatives
Uniqueness
What sets N’-benzyl-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide apart is its unique combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
N'-benzyl-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neurological and psychiatric disorders. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The compound is believed to interact with various neurotransmitter systems, particularly those involving nicotinic acetylcholine receptors (nAChRs). Research indicates that it may act as an allosteric modulator of nAChRs, enhancing cognitive function and exhibiting neuroprotective properties. The specific binding affinities and kinetic profiles are critical for understanding its therapeutic potential.
1. Cognitive Enhancement
Studies have shown that compounds similar to this compound can improve cognitive function in rodent models. For instance:
- Case Study : A study involving a related compound demonstrated significant improvements in working memory tasks in mice treated with low doses of the compound compared to controls .
2. Neuroprotective Effects
The compound exhibits neuroprotective effects against neurodegeneration:
- Research Findings : In vitro studies have indicated that it can reduce oxidative stress markers in neuronal cell lines exposed to toxic agents. This suggests a potential role in protecting neurons from damage associated with conditions like Alzheimer's disease .
3. Antidepressant Activity
Preliminary studies indicate that the compound may possess antidepressant-like effects:
- Case Study : In a forced swim test conducted on rats, administration of the compound resulted in decreased immobility time, suggesting an antidepressant effect comparable to traditional SSRIs .
Pharmacological Profile
The pharmacological profile of this compound includes:
Property | Value |
---|---|
Binding Affinity (nAChRs) | Moderate to High |
Half-Life | 4–6 hours |
Metabolism | Primarily hepatic |
Excretion | Renal |
Safety and Toxicology
Toxicological assessments have indicated that the compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully elucidate its long-term effects and potential toxicity.
Properties
IUPAC Name |
N-benzyl-N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2/c30-24(27-15-19-7-2-1-3-8-19)25(31)28-17-23(21-11-6-13-26-16-21)29-14-12-20-9-4-5-10-22(20)18-29/h1-11,13,16,23H,12,14-15,17-18H2,(H,27,30)(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXXRSIXUBIBAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NCC3=CC=CC=C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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